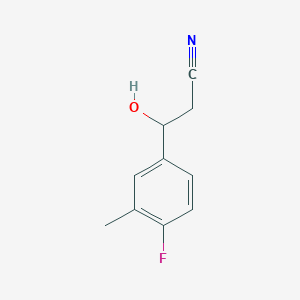

3-(4-Fluoro-3-methylphenyl)-3-hydroxypropanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-Fluoro-3-methylphenyl)-3-hydroxypropanenitrile is an organic compound characterized by the presence of a fluoro-substituted aromatic ring, a hydroxyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-3-methylphenyl)-3-hydroxypropanenitrile typically involves the reaction of 4-fluoro-3-methylphenyl isocyanate with appropriate reagents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-methylphenyl)-3-hydroxypropanenitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the nitrile group may produce primary amines .

Scientific Research Applications

3-(4-Fluoro-3-methylphenyl)-3-hydroxypropanenitrile has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-methylphenyl)-3-hydroxypropanenitrile involves its interaction with specific molecular targets and pathways. The fluoro-substituted aromatic ring and nitrile group may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

- 4-Fluoro-3-methylphenyl isocyanate

- 3-Fluoro-4-methylphenyl isocyanate

- 4-Fluoro-3-methylphenylboronic acid

Uniqueness

3-(4-Fluoro-3-methylphenyl)-3-hydroxypropanenitrile is unique due to the presence of both a hydroxyl group and a nitrile group on the same carbon atom, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various synthetic and research applications .

Biological Activity

3-(4-Fluoro-3-methylphenyl)-3-hydroxypropanenitrile, a compound with potential pharmaceutical applications, has garnered interest due to its unique structural features and biological activities. This article synthesizes existing research findings, focusing on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following chemical structure:

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that the compound demonstrates significant antimicrobial properties against various bacterial strains.

- Anticancer Properties : Preliminary investigations suggest that it may inhibit the proliferation of cancer cells.

- Cholinesterase Inhibition : It has been evaluated for its potential as a cholinesterase inhibitor, which is crucial in treating neurodegenerative diseases.

The biological mechanisms underlying the activities of this compound include:

- Enzyme Inhibition : The compound's ability to inhibit cholinesterase enzymes suggests a mechanism similar to other known inhibitors in neuropharmacology.

- Disruption of Cell Membrane Integrity : Its hydrophobic properties may allow it to integrate into bacterial membranes, leading to cell lysis.

- Induction of Apoptosis in Cancer Cells : Evidence indicates that it may trigger apoptotic pathways in malignant cells.

Antimicrobial Activity

A study conducted on various derivatives of this compound revealed potent activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In vitro assays demonstrated that the compound inhibited the growth of several cancer cell lines. The IC50 values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

Cholinesterase Inhibition

The compound was tested for its ability to inhibit acetylcholinesterase (AChE). Results indicated an IC50 value of 0.5 µM, suggesting strong potential for applications in treating Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing 3-(4-Fluoro-3-methylphenyl)-3-hydroxypropanenitrile?

- Answer : The compound can be synthesized via multi-step organic reactions starting from fluorinated aromatic precursors such as 4-fluoro-3-methylbenzaldehyde. Key steps may involve nucleophilic addition of cyanide to a ketone intermediate, followed by hydroxylation under controlled conditions. Reaction parameters like temperature (e.g., 0–5°C for cyanide addition) and solvent polarity (e.g., THF or DCM) must be optimized to improve yield and purity .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Answer : High-resolution NMR (¹H, ¹³C, and ¹⁹F) is essential for confirming the fluorophenyl and hydroxypropanenitrile moieties. IR spectroscopy can validate the presence of -OH and -CN groups. Mass spectrometry (HRMS) provides molecular weight verification. For stereochemical confirmation, optical rotation or chiral HPLC may be required .

Q. What safety protocols should be followed when handling this compound?

- Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood due to potential cyanide-related toxicity. Store in airtight containers at 2–8°C to prevent degradation. In case of exposure, rinse affected areas with water and seek medical attention immediately .

Q. How can researchers identify and address common impurities during synthesis?

- Answer : Impurities like unreacted fluorophenyl intermediates or dehydration byproducts can be detected via HPLC or GC-MS. Purification methods include recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. What are the solubility and stability profiles of this compound under varying conditions?

- Answer : The compound is moderately soluble in polar aprotic solvents (e.g., DMSO) but poorly soluble in water. Stability studies indicate susceptibility to hydrolysis in acidic/basic conditions. Store under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved?

- Answer : Use advanced techniques like 2D NMR (COSY, HSQC) to resolve overlapping signals. For fluorine-related coupling effects, ¹⁹F-¹H heteronuclear correlation experiments can clarify spatial arrangements. X-ray crystallography provides definitive structural confirmation .

Q. What strategies are employed to study the compound’s biological activity in vitro?

- Answer : Screen against target enzymes (e.g., kinases) using fluorescence-based assays. Evaluate cytotoxicity via MTT assays in cell lines. For receptor interactions, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity .

Q. How can computational modeling predict reactivity with biological targets?

- Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding modes to proteins. Quantum mechanical calculations (DFT) assess electronic properties of the nitrile group. QSAR models optimize substituents for enhanced activity .

Q. What experimental approaches determine the stereochemical configuration of the hydroxyl group?

- Answer : Chiral chromatography (Chiralpak® columns) separates enantiomers. Vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) provides stereochemical fingerprints. Compare experimental optical rotation with simulated data from computational tools .

Q. How are structure-activity relationship (SAR) studies designed to optimize pharmacological properties?

Properties

Molecular Formula |

C10H10FNO |

|---|---|

Molecular Weight |

179.19 g/mol |

IUPAC Name |

3-(4-fluoro-3-methylphenyl)-3-hydroxypropanenitrile |

InChI |

InChI=1S/C10H10FNO/c1-7-6-8(2-3-9(7)11)10(13)4-5-12/h2-3,6,10,13H,4H2,1H3 |

InChI Key |

XAVOZEUCSGATJP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(CC#N)O)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.